KAT I vs. KAT II Differential Inhibition: DL-Homocysteine IC₅₀ Values Distinguish Isoform Selectivity
DL-Homocysteine exhibits differential inhibition of the two primary kynurenine aminotransferase (KAT) isoforms responsible for kynurenic acid (KYNA) biosynthesis in the brain. In rat brain homogenate assays, DL-homocysteine dose-dependently inhibits KAT I activity with an IC₅₀ of 0.566 mM (95% CI: 0.442–0.724 mM) and inhibits KAT II activity with an IC₅₀ of 8.046 mM (95% CI: 5.804–11.154 mM) . This represents an approximately 14.2-fold difference in inhibitory potency between the two isoforms, providing a quantitative tool for probing isoform-specific contributions to KYNA regulation.
| Evidence Dimension | Inhibition potency (IC₅₀) for kynurenine aminotransferase isoforms |
|---|---|
| Target Compound Data | DL-Homocysteine: KAT I IC₅₀ = 0.566 mM (0.442–0.724); KAT II IC₅₀ = 8.046 mM (5.804–11.154) |
| Comparator Or Baseline | Within-compound isoform comparison: KAT I vs. KAT II activity |
| Quantified Difference | 14.2-fold higher potency for KAT I versus KAT II |
| Conditions | Rat brain homogenate (mitochondria-removed); KAT enzyme activity assay with L-tryptophan substrate |
Why This Matters
This differential isoform inhibition profile enables researchers to selectively interrogate KAT I-mediated KYNA production while minimizing KAT II interference at defined concentration ranges, a property not established for L-homocysteine or other thiol analogs.
